molecular formula C18H19NO3 B12721229 FERULOYL-beta-PHENETHYLAMINE CAS No. 142351-00-6

FERULOYL-beta-PHENETHYLAMINE

Cat. No.: B12721229
CAS No.: 142351-00-6
M. Wt: 297.3 g/mol
InChI Key: QSHSRHRDAVWDHM-CSKARUKUSA-N
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Description

FERULOYL-beta-PHENETHYLAMINE is a compound that belongs to the class of phenethylamines, which are organic compounds containing a phenethylamine backbone. This compound is characterized by the presence of a feruloyl group attached to the beta position of the phenethylamine structure. Phenethylamines are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FERULOYL-beta-PHENETHYLAMINE can be achieved through several methods. One common approach involves the reductive cross-coupling of aliphatic aziridines with aryl iodides using a nickel/photoredox catalyst system. This method provides a modular and efficient way to access beta-phenethylamine derivatives . Another method involves the reduction of substituted beta-nitrostyrenes using a sodium borohydride/copper chloride system, which can produce phenethylamines in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

FERULOYL-beta-PHENETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenethylamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

FERULOYL-beta-PHENETHYLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of FERULOYL-beta-PHENETHYLAMINE involves its interaction with various molecular targets and pathways. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission and can influence mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple phenethylamine structure without the feruloyl group.

    Dopamine: A naturally occurring phenethylamine with significant roles in the central nervous system.

    Norepinephrine: Another endogenous phenethylamine involved in stress and mood regulation.

Uniqueness

FERULOYL-beta-PHENETHYLAMINE is unique due to the presence of the feruloyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to other phenethylamines .

Properties

CAS No.

142351-00-6

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C18H19NO3/c1-22-17-13-15(7-9-16(17)20)8-10-18(21)19-12-11-14-5-3-2-4-6-14/h2-10,13,20H,11-12H2,1H3,(H,19,21)/b10-8+

InChI Key

QSHSRHRDAVWDHM-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=CC=C2)O

Origin of Product

United States

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